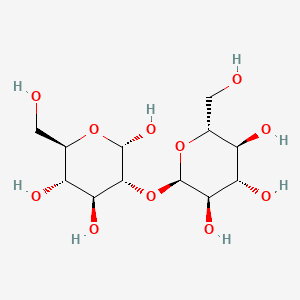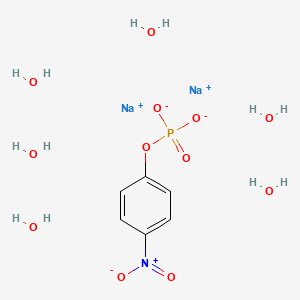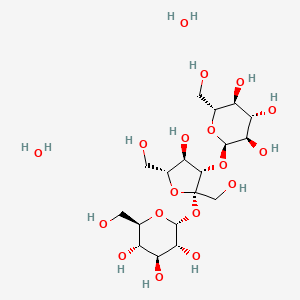
Melezitose dihydrate
Übersicht
Beschreibung
Melezitose dihydrate is a nonreducing trisaccharide sugar produced by many plant sap-eating insects, including aphids such as Cinara pilicornis. This compound is beneficial to these insects as it reduces the stress of osmosis by lowering their own water potential. Melezitose is part of the honeydew which acts as an attractant for ants and also serves as a food source for bees .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Melezitose can be synthesized through enzymatic reactions involving plant sap-eating insects. The enzyme reaction in these insects converts plant sap into melezitose, which is then excreted as part of honeydew .
Industrial Production Methods: In an industrial setting, melezitose can be crystallized from aqueous ethanol as the monohydrate and from water as the dihydrate. The compound is then dried at 110°C to obtain the anhydrous form. Another method involves dissolving melezitose in an equal volume of water, filtering it into a crystallizing dish, and allowing it to stand undisturbed at 20°C for several weeks .
Analyse Chemischer Reaktionen
Types of Reactions: Melezitose undergoes hydrolysis, where it can be partially hydrolyzed to glucose and turanose. Turanose is an isomer of sucrose .
Common Reagents and Conditions: Hydrolysis of melezitose typically involves acidic conditions or enzymatic activity. The enzymes involved in this process include alpha-glucosidase, which breaks down melezitose into its constituent sugars .
Major Products: The primary products of melezitose hydrolysis are glucose and turanose .
Wissenschaftliche Forschungsanwendungen
Melezitose dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Melezitose exerts its effects primarily through its role in osmoregulation. In insects, it reduces the stress of osmosis by lowering their water potential. In honey bees, melezitose impacts their intestinal microbiota, leading to increased food uptake, higher gut weights, and elevated mortality when consumed in large quantities. This is due to the poor metabolism capabilities of melezitose in the intestinal microbiota, leading to its accumulation in the hindgut and causing severe intestinal symptoms .
Vergleich Mit ähnlichen Verbindungen
Sucrose: Like melezitose, sucrose is a disaccharide composed of glucose and fructose. melezitose is a trisaccharide and includes an additional glucose unit.
Turanose: An isomer of sucrose, turanose is one of the hydrolysis products of melezitose.
Trehalose: Another nonreducing sugar, trehalose is a disaccharide composed of two glucose units. It shares some functional similarities with melezitose in terms of osmoregulation.
Uniqueness: Melezitose’s unique structure as a trisaccharide and its role in osmoregulation in insects set it apart from other similar compounds. Its ability to attract ants and serve as a food source for bees also highlights its ecological significance .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.2H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;;/h5-17,19-29H,1-4H2;2*1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVIPYYEBMNJIL-ZWELICPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737563 | |
| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6147-31-5, 10030-67-8 | |
| Record name | Melezitose dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Glucopyranosyl-(1->3)-beta-D-fructofuranosyl alpha-D-glucopyranoside--water (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MELEZITOSE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D12C11K0M0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




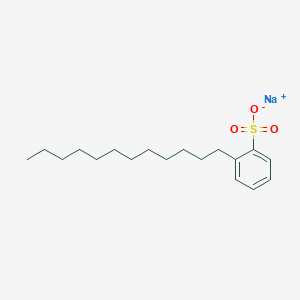
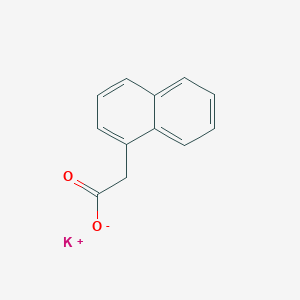
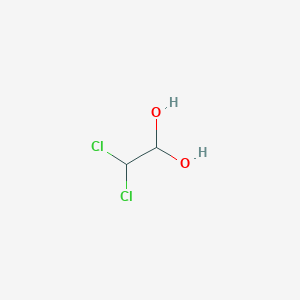
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B7822916.png)
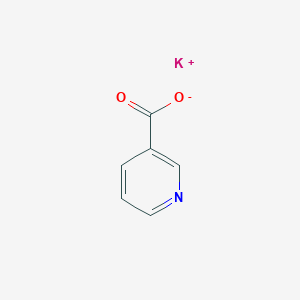
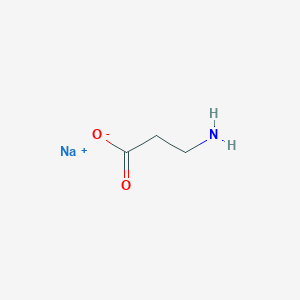

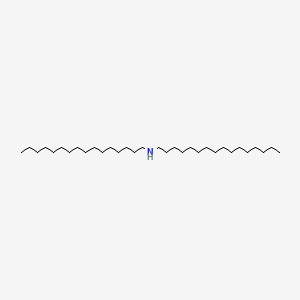
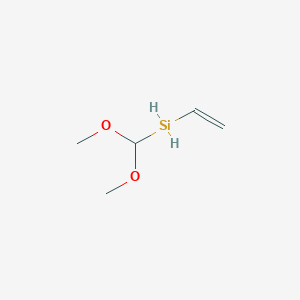
![[(1S)-1-carboxy-3-methoxy-3-oxopropyl]azanium;chloride](/img/structure/B7822952.png)
